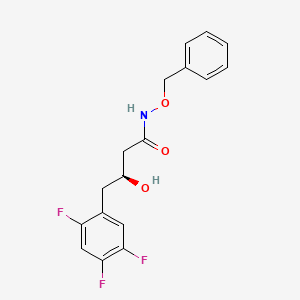
(S)-N-(benzyloxy)-3-hydroxy-4-(2,4,5-trifluorophenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N-(benzyloxy)-3-hydroxy-4-(2,4,5-trifluorophenyl)butanamide is a chiral compound with significant potential in various scientific fields. This compound features a benzyloxy group, a hydroxy group, and a trifluorophenyl group, making it a versatile molecule for synthetic and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(benzyloxy)-3-hydroxy-4-(2,4,5-trifluorophenyl)butanamide typically involves multiple steps, starting from commercially available precursors. One common route involves the asymmetric hydrogenation of a suitable precursor, followed by a stereoselective Hofmann rearrangement . The reaction conditions often include the use of catalysts such as nickel or palladium, and reagents like hydrogen gas under high pressure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-N-(benzyloxy)-3-hydroxy-4-(2,4,5-trifluorophenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride.
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include chromium trioxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the ketone regenerates the hydroxy group.
Aplicaciones Científicas De Investigación
(S)-N-(benzyloxy)-3-hydroxy-4-(2,4,5-trifluorophenyl)butanamide has a wide range of applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological pathways.
Mecanismo De Acción
The mechanism of action of (S)-N-(benzyloxy)-3-hydroxy-4-(2,4,5-trifluorophenyl)butanamide involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the hydroxy group can form hydrogen bonds with active site residues. The trifluorophenyl group enhances the compound’s stability and binding affinity through hydrophobic interactions .
Comparación Con Compuestos Similares
Similar Compounds
®-3-(tert-Butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic Acid: This compound is a key intermediate in the synthesis of sitagliptin phosphate.
2,4,5-Trifluorophenylacetic Acid: Used as an additive for perovskite solar cells and as a synthesis intermediate for active pharmaceutical ingredients.
Uniqueness
(S)-N-(benzyloxy)-3-hydroxy-4-(2,4,5-trifluorophenyl)butanamide is unique due to its combination of functional groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it a versatile compound for various applications, from chemical synthesis to biological research.
Propiedades
Fórmula molecular |
C17H16F3NO3 |
|---|---|
Peso molecular |
339.31 g/mol |
Nombre IUPAC |
(3S)-3-hydroxy-N-phenylmethoxy-4-(2,4,5-trifluorophenyl)butanamide |
InChI |
InChI=1S/C17H16F3NO3/c18-14-9-16(20)15(19)7-12(14)6-13(22)8-17(23)21-24-10-11-4-2-1-3-5-11/h1-5,7,9,13,22H,6,8,10H2,(H,21,23)/t13-/m0/s1 |
Clave InChI |
GAARSSHFSQQEGX-ZDUSSCGKSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CONC(=O)C[C@H](CC2=CC(=C(C=C2F)F)F)O |
SMILES canónico |
C1=CC=C(C=C1)CONC(=O)CC(CC2=CC(=C(C=C2F)F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



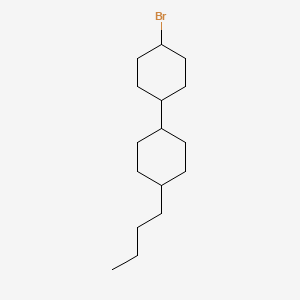
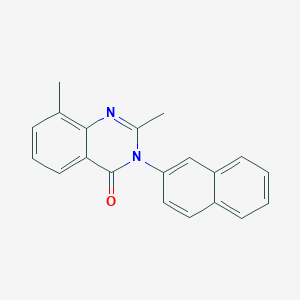

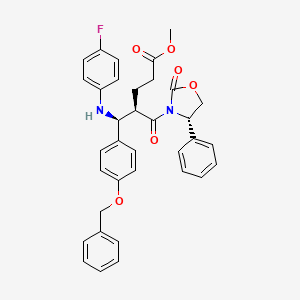
![3-[Diheptyl(methyl)silyl]propan-1-amine](/img/structure/B11829685.png)
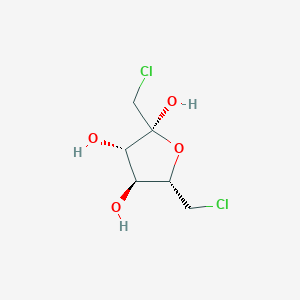
![2-([1,1'-Biphenyl]-4-yl)benzo[d]oxazole-6-carbaldehyde](/img/structure/B11829700.png)
![Ethyl 7-(m-tolyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11829705.png)


![(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-((furan-2-carbonyl)oxy)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-17-carboxylic dimethylcarbamic thioanhydride](/img/structure/B11829715.png)
![Propanedioic acid, 2-[2-[2-chloro-4-[[3-(phenylmethoxy)phenyl]thio]phenyl]ethyl]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1,3-diethyl ester](/img/structure/B11829726.png)
![2-methyl-5H,6H,6aH,7H,8H,9H,10H,10aH-pyrimido[5,4-c]quinoline](/img/structure/B11829728.png)
